(3Z,6E)-8-Ocimenyl acetate

CAS No.: 223705-77-9

Cat. No.: VC4047936

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 223705-77-9 |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | [(2E,5Z)-2,6-dimethylocta-2,5,7-trienyl] acetate |

| Standard InChI | InChI=1S/C12H18O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,7-8H,1,6,9H2,2-4H3/b10-7-,11-8+ |

| Standard InChI Key | RNKUOBQYBVPNSU-BDLVGCLISA-N |

| Isomeric SMILES | C/C(=C\C/C=C(/C)\C=C)/COC(=O)C |

| SMILES | CC(=CCC=C(C)C=C)COC(=O)C |

| Canonical SMILES | CC(=CCC=C(C)C=C)COC(=O)C |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemical Configuration

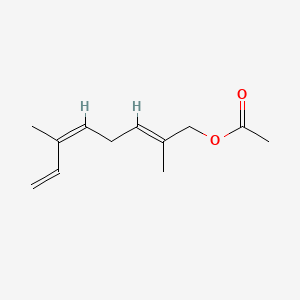

(3Z,6E)-8-Ocimenyl acetate is defined by the systematic IUPAC name [(2E,5Z)-2,6-dimethylocta-2,5,7-trienyl] acetate . Its molecular structure (Fig. 1) features a branched carbon chain with three double bonds: two in the (3Z) and (6E) configurations and one in the terminal position. The acetate group is esterified to the hydroxyl group of the ocimenol precursor, conferring polarity and influencing its volatility.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 194.27 g/mol |

| SMILES | CC(=C\C/C=C(/C)\C=C)/COC(=O)C |

| InChI Key | RNKUOBQYBVPNSU-BDLVGCLISA-N |

| CAS Registry Number | 197098-61-6 |

The stereochemistry of the double bonds plays a critical role in its biological activity and interaction with olfactory receptors. For instance, the (3Z,6E) configuration may facilitate specific van der Waals interactions in binding pockets, distinguishing it from isomers like (3E,6Z)-8-ocimenyl acetate .

Spectroscopic and Computational Data

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to resolve its isomeric purity. Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :

Table 2: Predicted Collision Cross Sections (Ų)

| Adduct | m/z | Predicted CCS |

|---|---|---|

| [M+H]+ | 195.13796 | 148.7 |

| [M+Na]+ | 217.11990 | 157.3 |

| [M-H]- | 193.12340 | 146.4 |

These data are critical for developing targeted analytical protocols, particularly in distinguishing stereoisomers in complex mixtures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed esterification of (3Z,6E)-ocimenol with acetic anhydride. Reaction conditions typically involve refluxing in a non-polar solvent (e.g., toluene) with a catalytic amount of or -toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, yielding the acetate ester after purification through fractional distillation or column chromatography.

Challenges in Stereochemical Control

Achieving high stereoisomeric purity remains a key challenge. Competing isomerization during synthesis can lead to mixtures of (3Z,6E), (3E,6Z), and fully saturated byproducts. Strategies to mitigate this include:

-

Low-temperature reactions to minimize thermal rearrangement.

-

Chiral catalysts to favor the desired configuration.

Analytical Methods for Quality Assurance

Chromatographic Techniques

Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the gold standard for purity assessment. Chiral stationary phases (e.g., cyclodextrin derivatives) enable separation of (3Z,6E) isomers from their (3E,6Z) counterparts, with retention times calibrated against authenticated standards .

Spectroscopic Characterization

-

NMR Spectroscopy: - and -NMR spectra reveal distinct splitting patterns for protons adjacent to the double bonds, confirming the (3Z,6E) configuration. For example, the vinyl proton at C3 appears as a doublet of doublets () .

-

Infrared (IR) Spectroscopy: Strong absorption bands at (C=O stretch) and (C-O ester) confirm the acetate group.

Comparative Analysis with Isomeric Forms

Table 3: Isomer-Specific Properties

| Property | (3Z,6E)-8-Ocimenyl Acetate | (3E,6Z)-8-Ocimenyl Acetate |

|---|---|---|

| Odor Profile | Fruity, floral | Earthy, woody |

| Boiling Point | 248–250°C | 242–244°C |

| Relative Stability | Higher | Lower |

The (3Z,6E) isomer exhibits greater thermal stability due to reduced steric strain in the transoid conformation .

Future Research Directions

Expanding Synthetic Methodologies

Developing enantioselective catalytic systems (e.g., lipase-mediated transesterification) could enhance stereochemical control and yield.

Ecological Impact Studies

Field studies to assess the compound’s role in plant defense mechanisms or as an insect attractant/repellent are warranted, building on findings from Lomatium essential oils .

Pharmacokinetic Profiling

In vitro assays to evaluate absorption, distribution, metabolism, and excretion (ADME) properties will clarify its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume